1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl pyridazine derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
Synthesis and Biological Activity
- A study details the synthesis of heterocyclic compounds with potential antiviral activity, showcasing the diversity of chemical reactions possible with pyridine and pyrazolo derivatives (Attaby et al., 2006).
- Another research describes the synthesis of 1,3,4-thiadiazoles and related compounds from thiadiazolyl ethanone, highlighting their potential against tuberculosis based on molecular docking studies (Abdelall, 2014).
Catalytic and Synthetic Applications
- The stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones is discussed, demonstrating the compound's utility in producing enantiomerically pure pyrrolidines (Udry et al., 2014).
- A study on Pt-catalyzed cyclization and 1,2-migration for synthesizing indolizines, pyrrolones, and indolizinones indicates the potential of related structures in efficient heterocycle synthesis (Smith et al., 2007).
DNA Binding and Nuclease Activity
- Research on Cu(II) complexes of tridentate ligands, including pyridine derivatives, investigates their DNA binding, nuclease activity, and cytotoxicity, suggesting applications in biochemistry and pharmacology (Kumar et al., 2012).
Versatile Synthetic Pathways
- The synthesis of pyrazolopyridines and other pyrido fused systems from pyridyl ethanone demonstrates a method for creating a variety of bicyclic systems, useful for combinatorial chemistry applications (Almansa et al., 2008).
properties
IUPAC Name |
1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-17-7-1-2-8-17)18-9-5-12(10-18)20-13-4-3-6-15-16-13/h1-4,6-8,12H,5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNONRVYGVYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.